

Application Notes and Protocols: Measuring Insulin Secretion with AMG 837 Calcium Hydrate Treatment

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Compound of Interest

Compound Name: AMG 837 calcium hydrate

Cat. No.: B15606563

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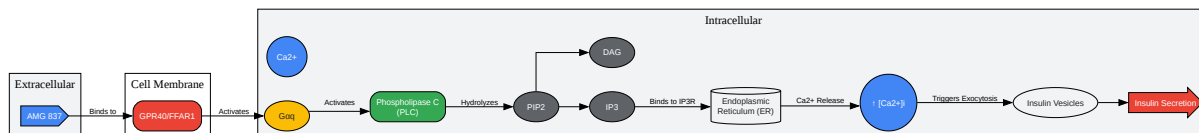
For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2][3][4] GPR40 is predominantly expressed in pancreatic β -cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][4] AMG 837 enhances insulin secretion in a glucose-dependent manner, making it a potential therapeutic agent for type 2 diabetes.[1][2][4] This document provides detailed application notes and protocols for measuring insulin secretion in response to AMG 837 treatment, along with a summary of its in vitro and in vivo efficacy.

Mechanism of Action and Signaling Pathway

AMG 837 acts as a partial agonist at the GPR40 receptor.[1][2][5] Upon binding, it activates the G α_q signaling cascade, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β -cells.



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Caption: GPR40 signaling pathway activated by AMG 837.

Data Presentation

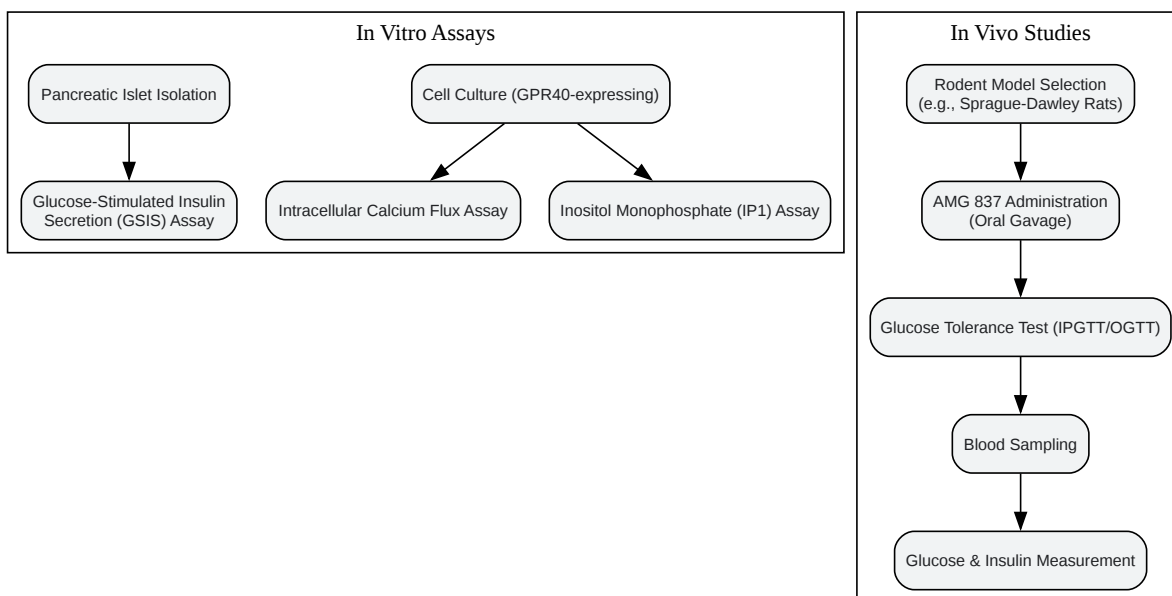
In Vitro Efficacy of AMG 837

Assay Type	Cell Line/System	Species	EC50 (nM)	% Emax (compared to full agonist)	Reference
Calcium Flux (Aequorin)	CHO cells expressing GPR40	Human	13.5 ± 0.8	Partial Agonist	[1]
Calcium Flux (Aequorin)	CHO cells expressing GPR40	Mouse	22.6 ± 1.8	-	[2]
Calcium Flux (Aequorin)	CHO cells expressing GPR40	Rat	31.7 ± 1.8	-	[2]
Calcium Flux	CHO cells expressing GPR40	Human	120 ± 10	29%	[5]
Inositol Phosphate Accumulation	A9 cells expressing GPR40	Human	7.8 ± 1.2	-	[2] [4]
GTPyS Binding	A9 cell membranes expressing GPR40	Human	1.5 ± 0.1	-	[4]
Glucose-Stimulated Insulin Secretion (GSIS)	Isolated Pancreatic Islets	Mouse	142 ± 20	-	[1]

In Vivo Efficacy of AMG 837 in Rodent Models

Animal Model	Dosing Regimen	Endpoint	Results	Reference
Sprague-Dawley Rats	Single oral dose (0.03, 0.1, 0.3 mg/kg)	Glucose AUC during IPGTT	Dose-dependent reduction in glucose AUC (3.9%, 14.5%, 18.8% improvement)	[2] [4]
Sprague-Dawley Rats	Single oral dose (0.3 mg/kg)	Plasma Insulin during IPGTT	Increased insulin secretion	[2] [4]
Zucker Fatty Rats	Single oral dose (0.3, 1, 3 mg/kg)	Glucose AUC during IPGTT	Significant reduction in glucose AUC	[1]
Zucker Fatty Rats	21-day daily oral dosing (0.03, 0.1, 0.3 mg/kg)	Glucose AUC during IPGTT	Sustained improvement in glucose tolerance	[1]

Experimental Protocols



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Caption: General experimental workflow for assessing AMG 837 activity.

Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Mouse Islets

This protocol details the measurement of insulin secretion from isolated mouse pancreatic islets in response to glucose and AMG 837.

Materials:

- Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
- Low glucose KRBH (2.8 mM glucose)

- High glucose KRBH (16.7 mM glucose)
- AMG 837 stock solution (in DMSO)
- Collagenase P
- Ficoll solution
- Insulin ELISA kit

Procedure:

- Islet Isolation:
 - Anesthetize the mouse and perform a laparotomy.
 - Cannulate the common bile duct and perfuse the pancreas with cold collagenase P solution.
 - Dissect the pancreas and incubate at 37°C for 12-15 minutes to digest the tissue.
 - Stop the digestion by adding cold KRBH buffer.
 - Purify the islets using a Ficoll density gradient.
 - Handpick islets under a microscope and culture overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- GSIS Assay:
 - Pre-incubate size-matched islets (typically 5-10 islets per well in a 96-well plate) in low glucose KRBH for 1 hour at 37°C.
 - Replace the buffer with fresh low glucose KRBH and incubate for another 30 minutes to establish a basal insulin secretion rate. Collect the supernatant for basal insulin measurement.

- Replace the buffer with high glucose KRBH containing either vehicle (DMSO) or varying concentrations of AMG 837.
- Incubate for 1 hour at 37°C.
- Collect the supernatant for stimulated insulin secretion measurement.
- Lyse the islets to determine total insulin content.
- Measure insulin concentrations in the collected supernatants and islet lysates using an insulin ELISA kit.
- Normalize secreted insulin to the total insulin content.

Intracellular Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization in response to AMG 837 in a GPR40-expressing cell line (e.g., HEK293 or CHO).

Materials:

- HEK293 or CHO cells stably expressing human GPR40
- Culture medium (e.g., DMEM with 10% FBS)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
- AMG 837 stock solution (in DMSO)
- Ionomycin (positive control)

Procedure:

- Cell Culture and Plating:

- Culture GPR40-expressing cells in appropriate medium.
- Plate the cells in a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
- Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
 - Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
 - Incubate for 1 hour at 37°C in the dark.
 - Wash the cells twice with HBSS to remove excess dye.
- Calcium Flux Measurement:
 - Place the plate in a fluorescence microplate reader equipped with an automated injection system.
 - Establish a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).
 - Inject varying concentrations of AMG 837 into the wells and immediately begin recording the fluorescence intensity over time.
 - After the response to AMG 837 has been recorded, inject ionomycin as a positive control to determine the maximal calcium response.
 - Analyze the data by calculating the change in fluorescence intensity from baseline.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol outlines the measurement of IP1 accumulation, a stable downstream metabolite of IP3, as an indicator of Gq pathway activation by AMG 837.

Materials:

- GPR40-expressing cells (e.g., A9 or CHO)

- Culture medium
- IP-One HTRF Assay Kit (contains stimulation buffer with LiCl, IP1-d2 conjugate, and anti-IP1-cryptate antibody)
- AMG 837 stock solution (in DMSO)

Procedure:

- Cell Plating and Stimulation:
 - Plate GPR40-expressing cells in a suitable microplate and culture overnight.
 - Remove the culture medium and add the stimulation buffer containing varying concentrations of AMG 837. The stimulation buffer includes LiCl to inhibit the degradation of IP1.
 - Incubate for the recommended time (e.g., 30-60 minutes) at 37°C.
- Detection:
 - Lyse the cells and add the IP1-d2 conjugate and the anti-IP1-cryptate antibody to each well according to the kit manufacturer's instructions.
 - Incubate for 1 hour at room temperature to allow for the competitive binding reaction to occur.
- Measurement:
 - Read the plate on an HTRF-compatible microplate reader (measuring emission at 620 nm and 665 nm with excitation at 320 nm).
 - Calculate the HTRF ratio (665 nm / 620 nm) and determine the IP1 concentration based on a standard curve.

Conclusion

AMG 837 is a valuable tool for studying the role of GPR40 in insulin secretion. The protocols and data presented here provide a comprehensive guide for researchers to investigate the effects of AMG 837 in both in vitro and in vivo settings. The glucose-dependent nature of its action highlights its potential as a therapeutic agent for type 2 diabetes with a reduced risk of hypoglycemia.

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